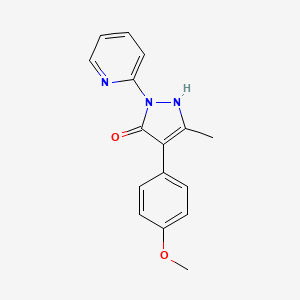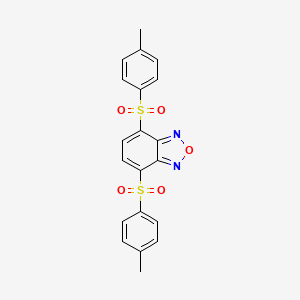
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonyl groups attached to a benzofurazane core, with each sulfonyl group further connected to a 4-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane typically involves the reaction of benzofurazane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzofurazane+2(4-methylbenzenesulfonyl chloride)→4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofurazane derivatives.
Applications De Recherche Scientifique
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofurazane core may interact with nucleic acids, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis[(4-chlorophenyl)sulfonyl]benzofurazane
- 4,7-Bis[(4-nitrophenyl)sulfonyl]benzofurazane
- 4,7-Bis[(4-methoxyphenyl)sulfonyl]benzofurazane
Uniqueness
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
53886-93-4 |
|---|---|
Formule moléculaire |
C20H16N2O5S2 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4,7-bis-(4-methylphenyl)sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C20H16N2O5S2/c1-13-3-7-15(8-4-13)28(23,24)17-11-12-18(20-19(17)21-27-22-20)29(25,26)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
POUINNGRIOLASW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


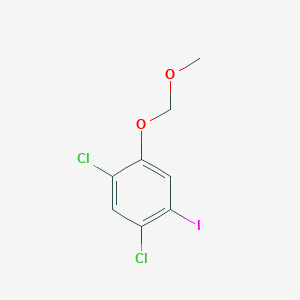
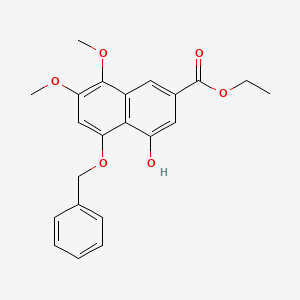
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
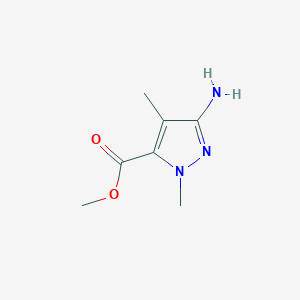
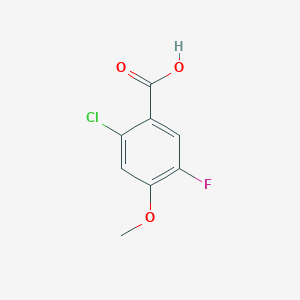
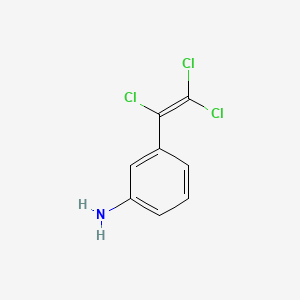
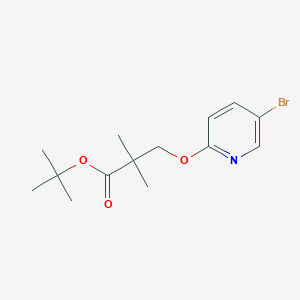
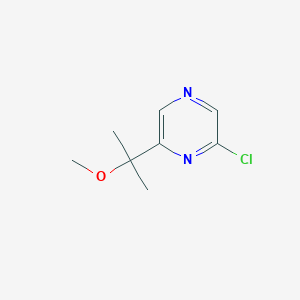
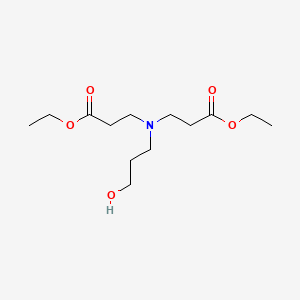
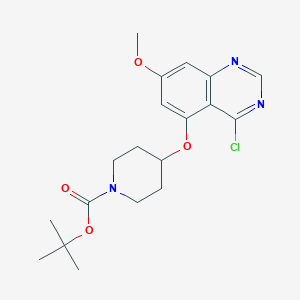
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
